1-Oxocryptotanshinone
Description
1-Oxocryptotanshinone is a nor-abietane diterpenoid quinone isolated primarily from Perovskia atriplicifolia and Perovskia abrotanoides (syn. Salvia yangii and Salvia abrotanoides) . Its core structure consists of a tricyclic skeleton with a rearranged abietane framework, featuring three carbonyl groups (δC 201.8, 184.9, and 178.9), an enol carbon (δC 172.0), and a tetra-substituted aromatic ring . The compound exhibits a distinct optical rotation ([α]D = −59.3 in CHCl3), reflecting its stereochemical configuration at C-15 (15R) .
This compound is pharmacologically significant, demonstrating anti-parasitic (e.g., against Leishmania spp. and Plasmodium falciparum), cytotoxic (against human carcinoma cell lines), and anti-inflammatory activities . Its total content in dried roots of P. atriplicifolia is approximately 5 mg/g of extract, making it a minor but bioactive constituent alongside cryptotanshinone and 1β-hydroxycryptotanshinone .
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1R)-1,6,6-trimethyl-1,2,7,8-tetrahydronaphtho[1,2-g][1]benzofuran-9,10,11-trione |
InChI |
InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,9H,6-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
FUWBBIWGILZPAC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C |
Synonyms |
1-oxocryptotanshinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Cryptotanshinone lacks the C-1 carbonyl group present in 1-oxocryptotanshinone, resulting in a simpler tricyclic abietane skeleton .
- Key NMR distinctions include upfield shifts in C-10 (δC 128.2 vs. δC 138.7 in this compound) and absence of the C-11 carbonyl signal (δC 184.9) .
Bioactivity :
- Cryptotanshinone shows comparable anti-leishmanial activity (IC50: 18–47 μM) but lower cytotoxicity against multidrug-resistant KB-V1 cells compared to this compound .
- It is more abundant in plant extracts (~10 mg/g vs. 5 mg/g for this compound) .
1β-Hydroxycryptotanshinone
Structural Differences :
Bioactivity :
- Exhibits weaker anti-plasmodial activity (IC50: ~45 μM vs. ~25 μM for this compound) but similar cytotoxicity profiles .
1-Oxomiltirone
Structural Differences :
Bioactivity :
- Demonstrates superior anti-leishmanial activity (IC50: 18 μM vs. 25 μM for this compound) but higher hepatotoxicity risk in preclinical models .
Aegyptinone A
Structural Differences :
- Linear tricyclic anthraquinone-like skeleton vs. the angular arrangement in this compound .
- NMR shifts: C-5 (δC 138.7 in this compound vs. δC 148.0 in aegyptinone A) and C-11/C-12 (δC 184.9/178.9 vs. δC 175.8/170.2) .
Bioactivity :
- Limited data, but optical rotation ([α]D = −102.0) suggests divergent stereochemical interactions .
Comparative Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound | Key Functional Groups | C-1 Carbonyl (δC) | C-11/C-12 (δC) | Optical Rotation ([α]D) |
|---|---|---|---|---|
| This compound | 3 carbonyls, enol carbon | 201.8 | 184.9 / 178.9 | −59.3 |
| Cryptotanshinone | 2 carbonyls, no C-1 oxidation | — | 170.5 / 168.3 | −72.4 |
| 1β-Hydroxycryptotanshinone | C-1 hydroxyl, 2 carbonyls | — | 172.0 / 169.8 | −66.9 |
| Aegyptinone A | Linear tricyclic, 2 carbonyls | 198.5 | 175.8 / 170.2 | −102.0 |
Table 2: Bioactivity Profile
| Compound | Anti-Leishmanial IC50 (μM) | Anti-Malarial IC50 (μM) | Cytotoxicity (KB-3-1 IC50, μM) |
|---|---|---|---|
| This compound | 25–47 | 20–30 | 15–25 |
| Cryptotanshinone | 18–47 | 25–35 | 10–20 |
| 1-Oxomiltirone | 18–25 | 15–25 | 5–15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
